molecular formula C4H4N4 B14797767 1H-Imidazole-5-carbonitrile, 2-amino-

1H-Imidazole-5-carbonitrile, 2-amino-

Cat. No.: B14797767
M. Wt: 108.10 g/mol
InChI Key: CBCSYXRYPIUWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-5-carbonitrile, 2-amino- is a heterocyclic organic compound that features an imidazole ring with an amino group at the second position and a nitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carbonitrile, 2-amino- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the presence of a dehydrating agent to facilitate cyclization .

Industrial Production Methods: Industrial production of 1H-Imidazole-5-carbonitrile, 2-amino- often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis. The scalability of these methods is crucial for commercial applications, particularly in the pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-carbonitrile, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

1H-Imidazole-5-carbonitrile, 2-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-carbonitrile, 2-amino- involves its interaction with specific molecular targets. The amino group at the second position can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 4-Amino-1H-imidazole-5-carbonitrile
  • 2-Amino-1H-benzimidazole-5-carbonitrile
  • 5-Amino-1H-imidazole-4-carbonitrile

Comparison: 1H-Imidazole-5-carbonitrile, 2-amino- is unique due to the specific positioning of its amino and nitrile groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

2-amino-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-4(6)8-3/h2H,(H3,6,7,8)

InChI Key

CBCSYXRYPIUWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.